molecular formula C9H9FO3 B12966197 (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

Cat. No.: B12966197
M. Wt: 184.16 g/mol
InChI Key: BPCKRFYVGGIWHV-UHFFFAOYSA-N
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Description

(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methanol Group: The final step involves the introduction of the methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol as the nucleophile.

Industrial Production Methods

Industrial production of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom or methanol group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.

    Inhibition or Activation of Pathways: Affecting various biochemical pathways to produce desired effects.

    Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

    (6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a nitro group instead of a fluorine atom.

    (7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.

    (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a compound belonging to the class of benzodioxins, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The molecular formula of this compound is C9H9FO3C_9H_9FO_3, with a molecular weight of 184.16 g/mol. The IUPAC name is (6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. The compound features a fluorine atom that may influence its biological interactions.

PropertyValue
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
IUPAC Name(6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
InChI KeyQZUIDVZRHLXVBA-UHFFFAOYSA-N
SMILESC1C(OC2=C(O1)C=C(C=C2)F)CO

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
  • Cytotoxicity : In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodioxin derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
  • Anti-inflammatory Research :
    • In a study focusing on inflammatory pathways, this compound was shown to reduce levels of pro-inflammatory cytokines in human cell cultures . This suggests its potential utility in treating conditions like arthritis.
  • Cytotoxicity Assays :
    • A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in breast cancer cells through the activation of caspase pathways .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

(6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2

InChI Key

BPCKRFYVGGIWHV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)F)CO

Origin of Product

United States

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